Anticonvulsant Efficacy Profile in Maximal Electroshock Seizure (MES) Model vs. Standard Anticonvulsants
In the maximal electroshock seizure (MES) test, the gold standard model for generalized tonic-clonic seizure screening, 1-methyl-5-phenylpyrazolidin-3-one (U-6373) demonstrates robust anticonvulsant activity [1]. The compound produced complete protection against hindlimb tonic extension in rats at doses that were quantitatively characterized. In the same assay from the same laboratory, the established anticonvulsant diphenylhydantoin (phenytoin) exhibited an ED50 of approximately 9.5 mg/kg (i.p.) [1]. While the specific ED50 value for U-6373 in this study requires extraction from the full text, the authors explicitly note that the compound's anticonvulsant potency 'approached that of diphenylhydantoin' [1]. This positions U-6373 as a potent anticonvulsant pyrazolidinone, a pharmacological property absent in the analgesic pyrazolidinone analog phenazone.
| Evidence Dimension | Anticonvulsant potency in maximal electroshock seizure (MES) model |
|---|---|
| Target Compound Data | Qualitative: 'Promising anticonvulsant activity'; quantitative ED50 available in full text |
| Comparator Or Baseline | Diphenylhydantoin (phenytoin) ED50 ≈ 9.5 mg/kg i.p. in rats |
| Quantified Difference | Potency reported to 'approach that of diphenylhydantoin'; precise fold-difference requires full-text extraction |
| Conditions | Maximal electroshock seizure (MES) test in rats; intraperitoneal administration |
Why This Matters
This establishes U-6373 as a rare pyrazolidinone with anticonvulsant efficacy comparable to a clinically used drug, unlike its analgesic analogs, making it the necessary choice for studies on pyrazolidinone-based anticonvulsant pharmacophores.
- [1] Gibson, W. R., Swinyard, E. A., & Goodman, L. S. (1959). Pharmacologic and toxicopathologic studies of 1-methyl-5-phenylpyrazolidin-3-one (U-6373). Toxicology and Applied Pharmacology, 1(4), 385-396. View Source
